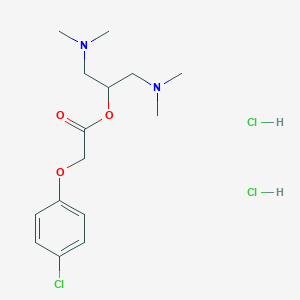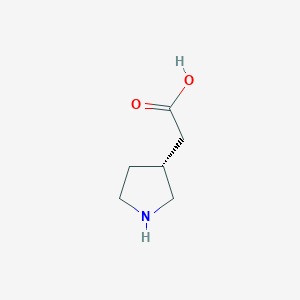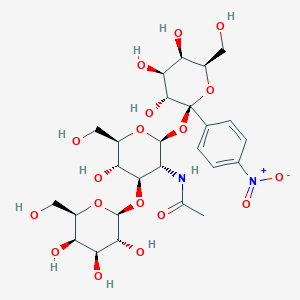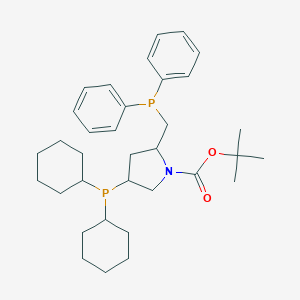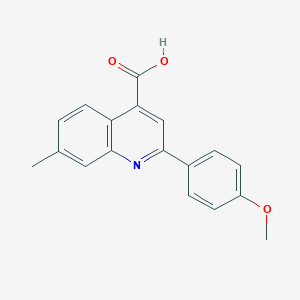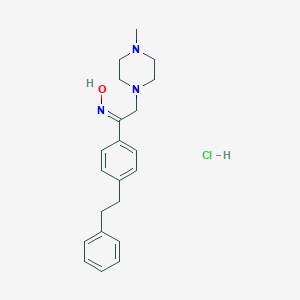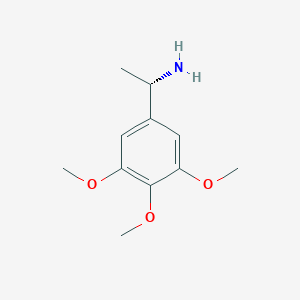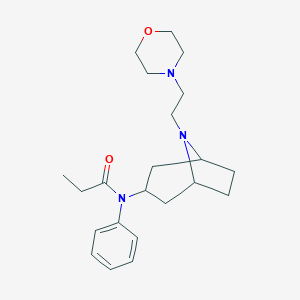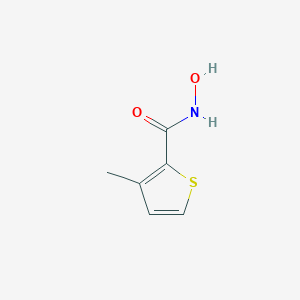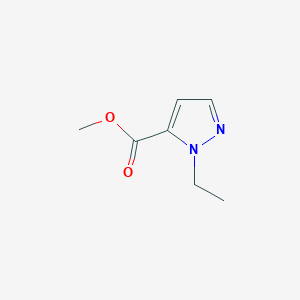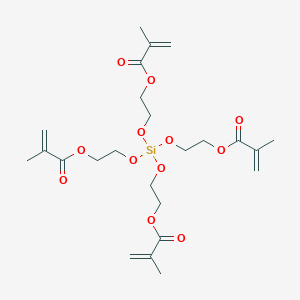
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride, also known as CMPI, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The purpose of
Wirkmechanismus
The mechanism of action of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride involves the inhibition of CK2, which is a serine/threonine protein kinase that is involved in a variety of cellular processes. CK2 has been implicated in the regulation of cell growth, differentiation, and apoptosis, as well as DNA repair and transcriptional regulation. By inhibiting CK2, N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride can modulate these cellular processes and potentially provide insights into the role of CK2 in various diseases.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride are largely dependent on the specific cellular context in which it is used. However, studies have shown that N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride can inhibit cell growth and induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride has been shown to modulate the inflammatory response in animal models, suggesting that it may have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride in lab experiments is its selectivity for CK2. This allows researchers to specifically target this protein kinase and investigate its role in various cellular processes. Additionally, the well-established synthesis method for N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride allows for the production of large quantities of the compound for use in experiments. However, one limitation of using N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride. One area of interest is the development of more selective CK2 inhibitors, which may have fewer off-target effects than N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride. Additionally, researchers may investigate the potential use of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride as an anticancer or anti-inflammatory agent in animal models. Finally, the role of CK2 in neurodegenerative diseases such as Alzheimer's and Parkinson's may be an area of future research for N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride.
Synthesemethoden
The synthesis of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride involves the reaction of 2-chloro-6-methylphenyl isocyanate with 4-pyridinylamine in the presence of a base. The resulting product is then treated with hydrochloric acid to form the monohydrochloride salt of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride. This synthesis method has been well-established in the literature and has been used to produce N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride in large quantities for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride has been extensively studied for its potential use as a tool compound in scientific research. Its selectivity for CK2 makes it a valuable tool for studying the role of this protein kinase in various cellular processes. N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride has been used to investigate the role of CK2 in cancer, inflammation, and neurodegenerative diseases, among other areas of research.
Eigenschaften
CAS-Nummer |
124421-10-9 |
|---|---|
Produktname |
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride |
Molekularformel |
C13H13Cl2N3O |
Molekulargewicht |
298.16 g/mol |
IUPAC-Name |
1-(2-chloro-6-methylphenyl)-3-pyridin-4-ylurea;hydrochloride |
InChI |
InChI=1S/C13H12ClN3O.ClH/c1-9-3-2-4-11(14)12(9)17-13(18)16-10-5-7-15-8-6-10;/h2-8H,1H3,(H2,15,16,17,18);1H |
InChI-Schlüssel |
AQIVEWAADQUAHH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2.Cl |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2.Cl |
Synonyme |
CI 953 CI-953 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




